(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate is an organic compound with the molecular formula C11H10BrClO2. It is a derivative of acrylic acid and features both bromine and chlorine substituents on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-3-chlorophenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: (E)-3-(4-bromo-3-chlorophenyl)acrylic acid, ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl acrylates
Oxidation: 3-(4-bromo-3-chlorophenyl)acrylic acid
Reduction: Ethyl 3-(4-bromo-3-chlorophenyl)propanoate
Scientific Research Applications
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the phenyl ring makes the compound more reactive towards nucleophilic attack. The ester group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
- (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate
- (E)-Ethyl 3-(4-bromo-3-fluorophenyl)acrylate
- (E)-Ethyl 3-(4-chloro-3-fluorophenyl)acrylate
Uniqueness
(E)-Ethyl 3-(4-bromo-3-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYEUXVQJKDCY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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